molecular formula C8H16N2O4 B12063073 L-Alanyl-L-proline hydrate

L-Alanyl-L-proline hydrate

Cat. No.: B12063073
M. Wt: 204.22 g/mol
InChI Key: SSUWZOPYGFOQJA-GEMLJDPKSA-N
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Description

Ala-Pro hydrate: L-Alanyl-L-proline hydrate , is a dipeptide compound composed of the amino acids alanine and proline. It is commonly used in biochemical and physiological studies due to its stability and suitability for ligand binding assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ala-Pro hydrate can be synthesized through the coupling of alanine and proline using standard peptide synthesis techniques. The reaction typically involves the activation of the carboxyl group of alanine, followed by its coupling with the amino group of proline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of Ala-Pro hydrate involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers to ensure high yield and purity. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ala-Pro hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Ala-Pro hydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ala-Pro hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as prolidases, which catalyze the hydrolysis of dipeptides. Additionally, Ala-Pro hydrate may influence cell signaling pathways and metabolic processes through its incorporation into peptides and proteins .

Comparison with Similar Compounds

  • L-Alanyl-L-leucine hydrate
  • L-Alanyl-L-lysine hydrate
  • L-Alanyl-L-glycine hydrate
  • L-Alanyl-L-tyrosine hydrate
  • L-Alanyl-L-phenylalanine hydrate

Comparison: Ala-Pro hydrate is unique due to its specific combination of alanine and proline, which imparts distinct physicochemical properties. Compared to other alanyl dipeptides, Ala-Pro hydrate exhibits unique stability and suitability for ligand binding assays, making it a valuable compound in various research applications .

Properties

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrate

InChI

InChI=1S/C8H14N2O3.H2O/c1-5(9)7(11)10-4-2-3-6(10)8(12)13;/h5-6H,2-4,9H2,1H3,(H,12,13);1H2/t5-,6-;/m0./s1

InChI Key

SSUWZOPYGFOQJA-GEMLJDPKSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.O

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)N.O

Origin of Product

United States

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